molecular formula C5H10N2S B14706058 4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide CAS No. 13578-58-0

4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide

Cat. No.: B14706058
CAS No.: 13578-58-0
M. Wt: 130.21 g/mol
InChI Key: UANNUCWLFACGGT-UHFFFAOYSA-N
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Description

4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide typically involves the reaction of ethylamine with 2-thiazoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 2-thiazoline: This can be synthesized from thioamide and α-halo ketone.

    Reaction with ethylamine: The 2-thiazoline is then reacted with ethylamine in the presence of a suitable solvent, such as ethanol, under reflux conditions.

    Formation of monohydrobromide salt: The final step involves the addition of hydrobromic acid to form the monohydrobromide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The nitrogen and sulfur atoms in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution conditions: Reactions often occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as palladium or copper.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: More saturated thiazole derivatives.

    Substitution products: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolamine, 4,5-dihydro-N-methyl-: Similar structure but with a methyl group instead of an ethyl group.

    4-Methyl-2-thiazolamine: Another thiazole derivative with a methyl group at the 4-position.

Uniqueness

4,5-Dihydro-N-ethyl-2-thiazolamine monohydrobromide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect its solubility, stability, and interaction with biological targets, making it distinct from other thiazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-2-6-5-7-3-4-8-5/h2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANNUCWLFACGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NCCS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929147
Record name N-Ethyl-1,3-thiazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13578-58-0
Record name 2-Thiazoline, 2-ethylamino-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013578580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1,3-thiazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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